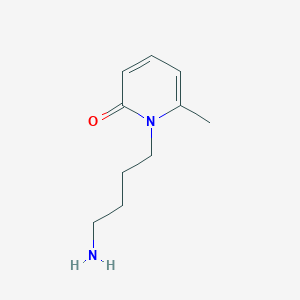

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one

Übersicht

Beschreibung

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminobutyl group attached to a dihydropyridinone ring, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method includes the reaction of 4-aminobutylamine with a suitable precursor of the dihydropyridinone ring under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and purification through chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Agmatine has been extensively studied for its neuroprotective effects. Research indicates that it may protect against excitotoxicity and ischemic damage in neuronal cells. Its ability to modulate neurotransmitter systems makes it a candidate for the treatment of conditions such as:

- Depression : Agmatine's interaction with serotonin receptors suggests potential antidepressant properties.

- Chronic Pain : Its modulation of opioid receptors indicates possible analgesic effects.

Cardiovascular Research

Agmatine is known to influence nitric oxide (NO) synthesis, which plays a crucial role in vascular regulation. This property positions Agmatine as a potential therapeutic agent for:

- Hypertension : By modulating vascular tone through NO pathways.

- Ischemic Heart Disease : Its protective effects on heart tissue during ischemia warrant further exploration.

Cancer Research

Emerging studies suggest that Agmatine may have anti-cancer properties by influencing cell proliferation and apoptosis pathways. Its role in polyamine metabolism could be pivotal in cancer biology, as polyamines are crucial for cellular growth and differentiation.

Metabolic Disorders

Research is ongoing regarding Agmatine's effects on insulin sensitivity and glucose metabolism, indicating potential applications in managing conditions like:

- Diabetes : By enhancing insulin signaling pathways.

Neuroprotective Effects in Animal Models

In several animal studies, Agmatine has demonstrated neuroprotective effects against excitotoxicity induced by glutamate. For instance, one study showed that administration of Agmatine significantly reduced neuronal death in models of stroke and traumatic brain injury, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Antidepressant Activity

A randomized controlled trial investigated the effects of Agmatine on patients with major depressive disorder. Results indicated that those receiving Agmatine supplementation reported significant improvements in mood and reductions in depressive symptoms compared to the placebo group.

Cardiovascular Benefits

In a study focusing on hypertensive rats, Agmatine administration resulted in reduced blood pressure and improved vascular function. These findings suggest that Agmatine could be beneficial in managing hypertension through its effects on NO synthesis.

Wirkmechanismus

The mechanism of action of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are being studied for potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Agmatine: Similar in structure, agmatine is known for its role as a neurotransmitter and its potential therapeutic applications.

1-(4-Aminobutyl)guanidine: Another related compound, it shares some structural similarities and is studied for its biological activities.

Uniqueness

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties not found in other similar compounds

Biologische Aktivität

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is a compound that has garnered significant interest in the fields of pharmacology and neurobiology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various systems, and potential therapeutic applications.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- CAS Number : 1176712-56-3

This compound exhibits its biological effects through several mechanisms:

-

Neurotransmitter Modulation : The compound interacts with various neurotransmitter systems, particularly through receptors such as:

- Nicotinic receptors

- Imidazoline receptors (I1 and I2)

- α2-adrenergic receptors

- Glutamate NMDAr

- Serotonin receptors (5-HT2A and 5-HT3) .

- Nitric Oxide Synthesis : Agmatine is involved in the modulation of nitric oxide production, which plays a crucial role in vascular regulation and neurotransmission .

- Polyamine Metabolism : The compound influences polyamine metabolism, which is essential for cellular growth and differentiation .

Neuroprotective Properties

Research indicates that this compound has neuroprotective effects in various models of neurodegeneration. It has been shown to protect against excitotoxicity and ischemic damage in neuronal cells. For instance, studies have demonstrated that Agmatine can reduce cell death in models of stroke by modulating excitatory neurotransmitter levels and enhancing neuronal survival .

Antidepressant Activity

Agmatine has been investigated for its potential antidepressant effects. Animal studies have shown that it may exert antidepressant-like actions through its interaction with serotonin receptors and modulation of nitric oxide pathways. These findings suggest that Agmatine could be a candidate for developing new antidepressant therapies .

Analgesic Effects

The compound also demonstrates analgesic properties. Research indicates that it can reduce pain sensitivity by acting on various pain pathways, including those mediated by opioid receptors. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several studies highlight the biological activity of Agmatine:

-

Neuroprotection in Ischemic Models :

- In a study involving rat models of cerebral ischemia, Agmatine administration significantly reduced neuronal damage and improved functional recovery post-injury. The protective effects were attributed to its ability to inhibit excitotoxic signaling pathways .

-

Antidepressant-Like Effects :

- A study published in Psychopharmacology demonstrated that chronic administration of Agmatine produced significant reductions in depressive-like behaviors in rodent models. The effects were linked to enhanced serotonergic activity .

-

Pain Modulation :

- Research published in Pain indicated that Agmatine administration resulted in reduced pain responses in models of inflammatory pain. The analgesic effect was associated with modulation of spinal cord neurotransmitter levels .

Summary Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulation of excitotoxicity | |

| Antidepressant | Interaction with serotonin receptors | |

| Analgesic | Opioid receptor modulation |

Eigenschaften

IUPAC Name |

1-(4-aminobutyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXOGGCLRXOBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.